1,4-Dimethylpiperazine

概述

描述

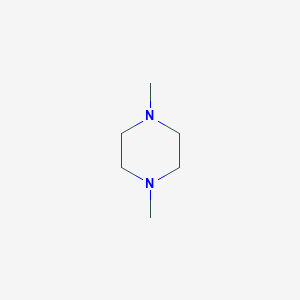

1,4-Dimethylpiperazine (CAS 106-58-1) is a six-membered heterocyclic compound with the molecular formula C₆H₁₄N₂ and a molecular weight of 114.19 g/mol. It is a colorless to pale yellow liquid with a boiling point of ~131°C and a pH of 10 (100 g/L in water, 20°C) . Its structure features two methyl groups at the 1 and 4 positions of the piperazine ring, reducing the basicity of the nitrogen atoms compared to unsubstituted piperazine. This compound is widely used in polyurethane resins, surfactants, and pharmaceutical linkers, particularly in PROTACs (proteolysis-targeting chimeras) .

准备方法

Synthetic Routes and Reaction Conditions

1,4-Dimethylpiperazine can be synthesized through several methods. One common method involves the reaction of N-methyldiethanolamine with hydrogen and monomethylamine in the presence of a catalyst. The reaction mixture is introduced into a tubular fixed bed reactor filled with a rare earth element-modified copper-based composite catalyst. The raw materials are gasified at high temperatures, and the mixed gas contacts the catalyst to form this compound. The reaction mixture is then condensed, collected, and purified to obtain high-purity this compound .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The use of a tubular fixed bed reactor and a rare earth element-modified copper-based composite catalyst ensures high catalytic activity and simple industrial scale-up .

化学反应分析

Types of Reactions

1,4-Dimethylpiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form piperazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Piperazine derivatives.

Substitution: Substituted piperazines with various functional groups.

科学研究应用

1,4-Dimethylpiperazine has a wide range of applications in scientific research:

Chemistry: It is used as a catalyst for polyurethane foams and as an intermediate for cationic surfactants.

Biology: It is used in the synthesis of various biologically active compounds.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with piperazine moieties.

Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

作用机制

The mechanism of action of 1,4-dimethylpiperazine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors and enzymes, modulating their activity. In biological systems, it may interact with neurotransmitter receptors, affecting signal transduction pathways .

相似化合物的比较

Piperazine Derivatives

(a) Piperazine (Unsubstituted)

- Structure : Six-membered ring with two secondary amines.

- Properties : Higher basicity (pKa₁ ~9.8, pKa₂ ~5.6) compared to 1,4-dimethylpiperazine (pKa ~8.06) due to free NH groups .

- Applications : Used in anthelmintic drugs and coordination chemistry. Lacks the steric hindrance and reduced basicity of methylated derivatives, making it less suitable for pH-sensitive applications like PROTAC linkers .

(b) 1-Methylpiperazine

- Structure : Single methyl group on one nitrogen.

- Properties: Intermediate basicity (pKa ~9.5) between piperazine and this compound. The mono-methylation retains one reactive NH site, enabling further functionalization .

- Applications : Intermediate in drug synthesis; less commonly used in linkers due to residual basicity.

(c) 1,4-Diphenethylpiperazine

- Structure : Phenethyl substituents at 1 and 4 positions.

- Properties : Increased lipophilicity and steric bulk compared to this compound. Synthesized via reflux in toluene with HCl, highlighting differences in reactivity .

- Applications : Investigated as a kinase inhibitor; the aromatic groups enhance binding to hydrophobic enzyme pockets .

Homopiperazine (Hexahydro-1,4-diazepine)

- Structure : Seven-membered ring with two secondary amines.

- Properties : Larger ring size increases conformational flexibility. Forms stable coordination complexes (e.g., with cadmium) due to adaptable geometry .

- Applications : Used in crystal engineering for cluster complexes; less common in pharmaceuticals due to synthetic complexity .

Piperazine-1,4-diethylamine

- Structure : Ethylamine groups at 1 and 4 positions.

- Properties : Higher molecular weight (184.28 g/mol) and additional NH₂ groups, enabling cross-linking in polymers. More hydrophilic than this compound .

- Applications: Potential use in dendrimers and chelating agents.

Aryl-Substituted Piperazines

(a) 5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

- Structure : Chlorinated dithiol-3-one substituents.

- Properties : Electrophilic sulfur atoms and chloro groups enhance reactivity. Synthesized via selective substitution of piperazine with 4,5-dichloro-1,2-dithiol-3-one .

- Applications : Investigated for antimicrobial and anticancer properties .

(b) (2-Methoxyphenyl)piperazines

- Structure : Methoxyphenyl groups attached to piperazine.

- Properties : The methoxy group enables hydrogen bonding and π-π interactions. One derivative showed high dopamine D₂ receptor affinity (Kᵢ = 0.8 nM) .

- Applications : CNS drug candidates targeting dopamine receptors .

Nafion-Based Diamine Comparisons

- Ethylenediamine vs. This compound :

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

| Compound | Molecular Weight (g/mol) | pKa | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| Piperazine | 86.14 | 9.8, 5.6 | 146 | Anthelmintics, coordination chemistry |

| This compound | 114.19 | 8.06 | 131 | PROTAC linkers, surfactants |

| Homopiperazine | 100.16 | ~8.5* | 168 | Cluster complexes |

| 1,4-Diphenethylpiperazine | 280.40 | N/A | >300 | Kinase inhibitors |

| 1-Acetyl-4-methylpiperazine | 142.20 | 7.06 | N/A | pH-modulated drug linkers |

*Estimated based on structural similarity.

生物活性

1,4-Dimethylpiperazine (DMP) is a cyclic amine with significant biological activity, making it a compound of interest in pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring with two methyl groups attached to the nitrogen atoms. This structure influences its basicity and reactivity, which are crucial for its biological functions.

- Molecular Formula : C₆H₁₄N₂

- Molecular Weight : 114.19 g/mol

- pKa Value : Approximately 8.06, indicating its basic nature .

Mechanisms of Biological Activity

This compound exhibits various biological activities through different mechanisms:

- Antimicrobial Activity : DMP has been shown to inhibit bacterial growth by interfering with DNA gyrase, an enzyme critical for DNA replication in bacteria. Its derivatives have demonstrated potent antimicrobial properties against a range of pathogens .

- Antioxidant Properties : Studies indicate that DMP and its derivatives possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is essential in developing therapeutic agents for diseases related to oxidative damage .

- Neuroprotective Effects : Research has suggested that DMP may have neuroprotective effects, potentially acting as an inhibitor of enzymes associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including DMP. The results indicated that compounds featuring the piperazine core exhibited significant activity against Gram-positive and Gram-negative bacteria. For instance:

| Compound | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| DMP | 15 | 50 |

| PG III | 20 | 25 |

| PG IV | 18 | 30 |

These findings highlight the potential of DMP as a scaffold for developing new antimicrobial agents .

Neuroprotective Potential

In a molecular docking study targeting monoamine oxidase (MAO), DMP showed promising binding affinity, suggesting its potential as a therapeutic agent for mood disorders and neurodegenerative diseases. The docking scores indicated that DMP could effectively inhibit MAO activity, which is crucial in regulating neurotransmitter levels .

Applications in Drug Development

This compound serves as a versatile building block in medicinal chemistry:

- Drug Design : DMP is often incorporated into drug candidates due to its ability to enhance solubility and bioavailability. It is commonly used in the synthesis of various pharmaceutical compounds, including antihistamines and antidepressants .

- PROTAC Development : In recent research, DMP has been utilized in the design of PROTACs (proteolysis-targeting chimeras), which are innovative therapeutic agents aimed at selectively degrading target proteins involved in disease processes .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,4-Dimethylpiperazine critical for experimental design in aqueous systems?

- Methodological Answer : The compound’s pKa values (first pKa ≈8.4, second pKa ≈3.8) determine protonation states at physiological pH (~7.4), where ~90% of piperazine amines are protonated, influencing charge density in polymer complexes . Solubility in water (miscible) and organic solvents (e.g., methanol, ethanol) is critical for reaction medium selection. Density (0.844 g/cm³) and boiling point (130–133°C) guide distillation and storage conditions .

Q. How is the crystal structure of this compound derivatives resolved, and what parameters ensure accuracy?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku Mercury CCD diffractometer) with ω-scans and multi-scan absorption correction (e.g., CrystalClear) is used. Refinement via SHELXL97 against F² data includes parameters like:

- R[F² > 2σ(F²)] = 0.068

- wR(F²) = 0.163

- Data-to-parameter ratio = 15.2

Hydrogen atoms are constrained or refined using mixed independent/constrained models. Crystallographic data (e.g., monoclinic P2₁/n space group, a = 8.1382 Å, β = 99.55°) are validated via Cambridge Structural Database cross-referencing .

Advanced Research Questions

Q. How does this compound mediate single-electron transfer (SET) in radical cyclization reactions?

- Methodological Answer : this compound acts as a hydrogen donor in Bu₃SnH-mediated reactions. For example, in the cyclization of 2-vinyl trichloroacetamides, high hydrogen donor concentration favors rapid hydrogen atom transfer to pentadienyl radical intermediates, yielding reduced products. At lower concentrations, cyclized products dominate. Experimental validation includes:

- Refluxing trichloroacetamides in this compound

- Characterization via ¹H/¹³C NMR and IR spectroscopy .

Q. What methodological challenges arise in synthesizing transition metal complexes with this compound ligands?

- Methodological Answer : Ligand coordination requires pH control to optimize protonation states. For Cd(II), Co(II), and Ni(II) complexes:

- Syntheses involve mixing metal salts (e.g., CdCl₂) with this compound in methanol.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯F, N–H⋯O hydrogen bonds).

- Stability is assessed via thermogravimetric analysis (TGA) and UV-Vis spectroscopy .

Q. How can discrepancies between computational and experimental thermochemical data for this compound derivatives inform DFT functional selection?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for atomization energies (average deviation: 2.4 kcal/mol). Key steps:

属性

IUPAC Name |

1,4-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYPXQSKLGGKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051544 | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Piperazine, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Vapor Pressure |

5.22 [mmHg] | |

| Record name | N,N'-Dimethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2217 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106-58-1 | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dimethylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIMETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF146U602L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。